molecular formula C14H24O3 B14556377 Methyl 11-methyl-3-oxododec-6-enoate CAS No. 62151-25-1

Methyl 11-methyl-3-oxododec-6-enoate

Cat. No.: B14556377
CAS No.: 62151-25-1
M. Wt: 240.34 g/mol
InChI Key: RTZHCIFLHDCFPN-UHFFFAOYSA-N
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Description

Methyl 11-methyl-3-oxododec-6-enoate is an organic compound with the molecular formula C14H24O3 It is a methyl ester derivative and features a unique structure with a ketone and an alkene functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 11-methyl-3-oxododec-6-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. Another method involves the use of a ketone precursor, which undergoes a series of reactions including aldol condensation and subsequent esterification.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 11-methyl-3-oxododec-6-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The alkene group can participate in electrophilic addition reactions, while the ester group can undergo nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Br2, Cl2) and acids (HCl, HBr) are employed for addition reactions.

Major Products

The major products formed from these reactions include alcohols, carboxylic acids, and substituted alkenes, depending on the reaction conditions and reagents used.

Scientific Research Applications

Methyl 11-methyl-3-oxododec-6-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which Methyl 11-methyl-3-oxododec-6-enoate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The alkene and ketone groups can interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 11-methyl-3-oxododec-6-enoate: Similar compounds include other methyl esters with varying chain lengths and functional groups, such as this compound and this compound.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry.

Properties

CAS No.

62151-25-1

Molecular Formula

C14H24O3

Molecular Weight

240.34 g/mol

IUPAC Name

methyl 11-methyl-3-oxododec-6-enoate

InChI

InChI=1S/C14H24O3/c1-12(2)9-7-5-4-6-8-10-13(15)11-14(16)17-3/h4,6,12H,5,7-11H2,1-3H3

InChI Key

RTZHCIFLHDCFPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC=CCCC(=O)CC(=O)OC

Origin of Product

United States

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